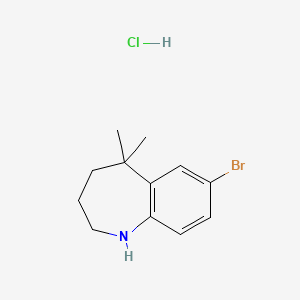
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride typically involves several steps. One common method includes the bromination of a precursor compound followed by cyclization to form the benzazepine ring. The reaction conditions often require the use of bromine or a brominating agent, along with a suitable solvent and catalyst. Industrial production methods may involve large-scale bromination and cyclization processes under controlled conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. .
Applications De Recherche Scientifique
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the benzazepine ring structure play a crucial role in its binding affinity and activity. The compound may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine hydrochloride include:
7-bromo-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride: This compound has a similar structure but lacks the two methyl groups at the 5th position.
1,3-dibromo-5,5-dimethylhydantoin: Although structurally different, it shares the presence of bromine and dimethyl groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C12H17BrClN |
|---|---|
Poids moléculaire |
290.63 g/mol |
Nom IUPAC |
7-bromo-5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)6-3-7-14-11-5-4-9(13)8-10(11)12;/h4-5,8,14H,3,6-7H2,1-2H3;1H |
Clé InChI |
LXMCBJLBGHRIBF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCNC2=C1C=C(C=C2)Br)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


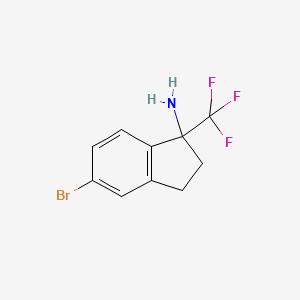

![2-Ethynylspiro[3.3]heptan-2-ol](/img/structure/B13481821.png)
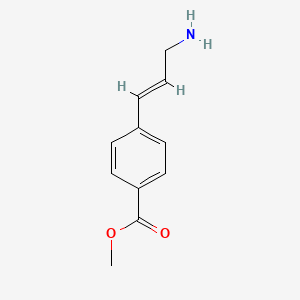


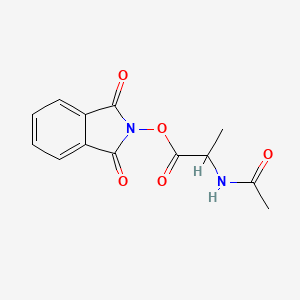
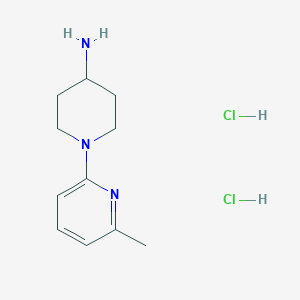
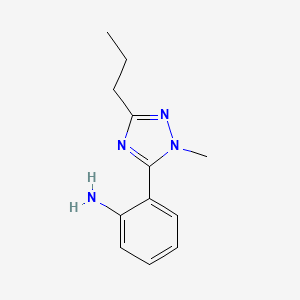
![5-[(Diethylamino)methyl]-2-methoxyaniline](/img/structure/B13481870.png)
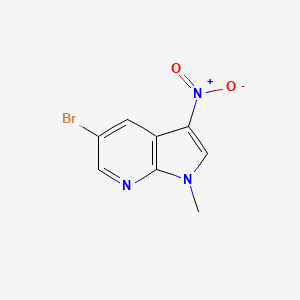
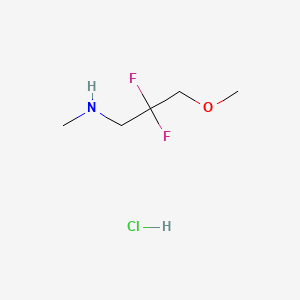

![5-(Trifluoromethyl)-1-azabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B13481894.png)
